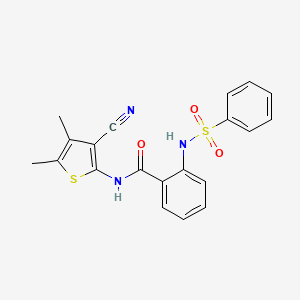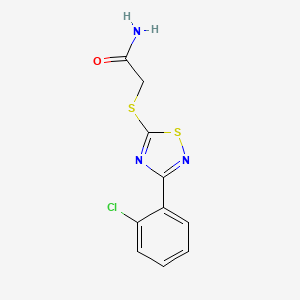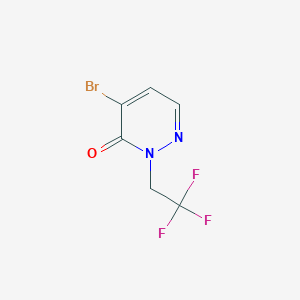
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridazinone derivative, which is a class of compounds containing a pyridazinone moiety, which is a six-membered aromatic heterocycle made up of two nitrogen atoms and four carbon atoms and contains a ketone group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar because of the aromatic pyridazinone ring. The bromo- and trifluoroethyl- substituents may cause electron withdrawing effects .Chemical Reactions Analysis
As a pyridazinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction, and the carbonyl group could undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ketone and bromine) would influence its properties .Scientific Research Applications
However, to provide some insight into the potential areas of research that similar compounds or those in related chemical families might be involved in, I'll outline general applications based on the properties and reactivity of chemically related compounds:
Environmental Impact and Toxicology
Compounds with bromine and fluorine atoms, similar to the structure , often feature in studies concerning environmental pollution, bioaccumulation, and toxicological assessments. For instance, brominated flame retardants are extensively reviewed for their environmental concentrations, toxicity, and degradation products, highlighting concerns over their persistence and impact on ecosystems and human health (Koch & Sures, 2018).
Synthesis and Chemical Reactivity
Research into the synthesis of halogenated organic compounds, including those containing bromine and fluorine, is pivotal in developing intermediates for pharmaceuticals, agrochemicals, and advanced materials. Studies often explore novel synthetic routes, reactivity under various conditions, and applications in creating complex molecules (Qiu et al., 2009).
Bromine's Role in Atmospheric Chemistry
The contribution of brominated compounds to atmospheric chemistry, particularly in the formation and degradation of ozone, is a significant area of research. Studies assess the sources, sinks, and fluxes of these compounds, as well as their overall impact on atmospheric chemistry and climate change (Quack & Wallace, 2003).
Biological Activities and Pharmaceutical Applications
Halogenated heterocycles, similar to the compound , are frequently studied for their biological activities, including potential antibacterial, antifungal, and anticancer properties. The structure-activity relationships (SARs), mode of action, and therapeutic potential of these compounds are areas of ongoing investigation (Ferreira et al., 2013).
Advanced Materials and Photophysical Properties
The design and synthesis of organic compounds for materials science, including those with specific optical, electronic, or photophysical properties, is a rapidly developing field. Compounds containing bromine and fluorine can exhibit unique behaviors useful in organic electronics, photovoltaics, and as fluorescent markers (Grzybowski & Gryko, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKUARWBLGNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(N=C1)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2533991.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534001.png)
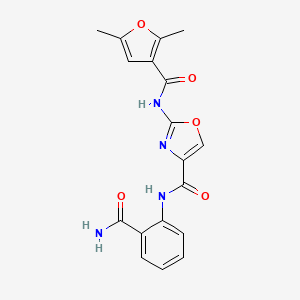
![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)
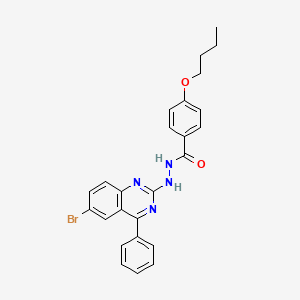
![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
